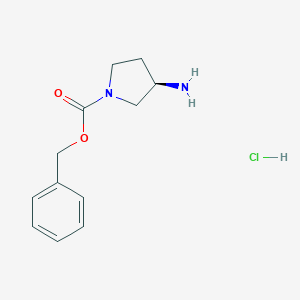

(R)-苄基(1,5-二羟基戊烷-2-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enantioselective Synthesis Analysis

The synthesis of benzyl carbamate derivatives has been a subject of interest due to their potential applications in medicinal chemistry. One study describes an efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists. The key step involves an iodolactamization, leading to a highly functionalized compound. This process was optimized to a single-pot transformation, enhancing efficiency .

Molecular Structure Analysis

The molecular structure of benzyl carbamate derivatives is crucial for their biological activity. In the context of estrogen receptor binding, the positioning of hydroxy groups on the benzo[a]carbazole derivatives significantly affects their binding affinities. Optimal receptor binding is achieved with specific hydroxy group placements, which also influence the estrogenic or anti-estrogenic properties of these compounds .

Chemical Reactions Analysis

Rhodium-catalyzed reactions have been employed to synthesize various benzyl carbamate derivatives. For instance, Rh(III)-catalyzed cascade annulation of 2-arylindoles with α-diazo carbonyl compounds has been used to create benzo[a]carbazoles with high regio-selectivity and atom efficiency . Another study utilized Rh(III)-catalyzed annulation/C-H activation of o-ethynylanilines with diazo compounds, which involved a 1,4-rhodium migration to rapidly form benzo[a]carbazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamate derivatives, such as their phytotoxicity, have been investigated. Carbamate compounds synthesized from 1,3-dimethyl-4-acyl-5-hydroxypyrazoles showed varying degrees of phytotoxicity on seed germination and seedling growth, with less impact on rice and turf seedlings compared to radish and green pea seedlings . Additionally, the synthesis of (R)-tert-butyl benzyl carbamate from L-Serine demonstrated the importance of protecting groups and the Corey-Fuchs reaction in the overall yield of the synthesis process .

Relevant Case Studies

Case studies involving benzyl carbamate derivatives have shown their potential in inhibiting estrogen receptor-positive breast cancer cells and hormone-dependent mammary tumors . Another derivative, isosorbide-2-benzyl carbamate-5-salicylate, was found to be a highly potent and selective inhibitor of butyrylcholinesterase, indicating its potential for therapeutic applications .

科学研究应用

化学结构和代谢

(R)-苄基(1,5-二羟基戊烷-2-基)氨基甲酸酯属于苯并咪唑氨基甲酸酯的更广泛类别,苯并咪唑氨基甲酸酯因其化学治疗作用和代谢途径而得到广泛研究。对类似化合物,如阿苯达唑和甲苯达唑,对寄生虫感染的影响的研究说明了苯并咪唑氨基甲酸酯在药理学中的相关性 (McCracken、Lipkowitz 和 Dronen,2004)。此外,氨基甲酸酯的代谢,包括其水解,为药物或前药的设计提供了见解,突出了了解结构和代谢特征对于药物应用的重要性 (Vacondio、Silva、Mor 和 Testa,2010)。

催化和合成应用

亚甲基连接液晶二聚体的合成及其过渡性质的探索,例如在产生新的向列相中,证明了苄基氨基甲酸酯在材料科学和化学中的潜在用途。这些化合物可以影响具有特定光学和物理性质的材料的设计和开发,为液晶技术的发展做出贡献 (Henderson 和 Imrie,2011)。

糠醛衍生物的氢化

糠醛及其衍生物的催化氢化以生产戊二醇,如 1,2-戊二醇和 1,5-戊二醇,突出了催化过程在绿色化学中的作用。该应用对于从可再生资源中生产高价值化学品非常重要,展示了苄基氨基甲酸酯在催化环境友好反应中的潜力 (Tan、Su、Gao、Cui、Wang 和 Zhao,2021)。

还原羰基化和硝基化合物还原

一氧化碳 (CO) 在硝基芳烃的还原羰基化中使用,导致氨基甲酸酯的形成,突出了氨基甲酸酯在合成有机化学中的多功能性。该过程对于开发生产有价值的化学中间体和产品的新的合成途径至关重要,说明了 (R)-苄基 (1,5-二羟基戊烷-2-基) 氨基甲酸酯类似物在工业化学中的化学用途和应用 (Tafesh 和 Weiguny,1996)。

安全和危害

The safety information available indicates that “®-Benzyl (1,5-dihydroxypentan-2-yl)carbamate” has a GHS07 pictogram and a signal word of “Warning”. The hazard statement is H302, which means it is harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

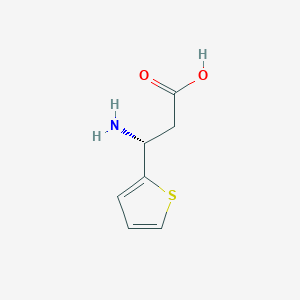

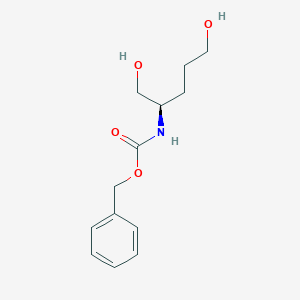

benzyl N-[(2R)-1,5-dihydroxypentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c15-8-4-7-12(9-16)14-13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,15-16H,4,7-10H2,(H,14,17)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONUZQBHASYEAL-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373869 |

Source

|

| Record name | (R)-2-N-Cbz-Amino-pentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate | |

CAS RN |

478646-28-5 |

Source

|

| Record name | (R)-2-N-Cbz-Amino-pentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。